molecular formula C12H12N2O2S B1625606 Ethyl 4-amino-3-phenylisothiazole-5-carboxylate CAS No. 65237-13-0

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

Cat. No.: B1625606
CAS No.: 65237-13-0
M. Wt: 248.3 g/mol
InChI Key: MLEQHRMXDILIKJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2S . This compound features an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a phenyl group attached to the isothiazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-phenylisothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminothiazole-5-carboxylate with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenylisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-amino-3-phenylisothiazole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and phenyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEQHRMXDILIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502317
Record name Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65237-13-0
Record name Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
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Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
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Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Reactant of Route 4
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-amino-3-phenylisothiazole-5-carboxylate

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